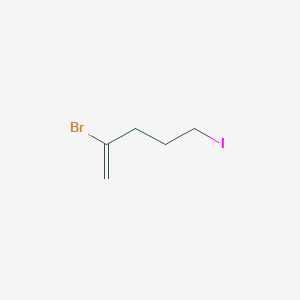
2-bromo-N,N-dimethylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N,N-dimethylprop-2-enamide, also known as this compound or 2-Br-N,N-dimethylprop-2-enamide, is an organic compound with the chemical formula C4H7BrNO. It is a colorless, water-soluble liquid with a pungent odor. This compound is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, dyes, and other industrial products.
Applications De Recherche Scientifique
2-Bromo-N,N-dimethylprop-2-enamide has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as polymers, dyes, and pharmaceuticals. It has also been used as a catalyst in the synthesis of various organic compounds. This compound has also been used in the synthesis of various polymers and dyes, as well as in the synthesis of pharmaceuticals.
Mécanisme D'action
2-Bromo-N,N-dimethylprop-2-enamide acts as a nucleophile in organic synthesis. It reacts with electrophiles, such as alkyl halides, to form a covalent bond. This reaction is known as nucleophilic substitution. The reaction of 2-bromo-N,N-dimethylprop-2-enamidedimethylprop-2-enamide and an electrophile results in the formation of an alkylated product.
Biochemical and Physiological Effects
This compound has been shown to have no significant biochemical or physiological effects in humans. It has not been found to be toxic or to have any adverse effects when used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
2-Bromo-N,N-dimethylprop-2-enamide has several advantages when used in laboratory experiments. It is a highly reactive compound, which makes it useful for the synthesis of various organic compounds. It is also a water-soluble liquid, which makes it easy to handle and store. Furthermore, it is non-toxic, making it safe to use in laboratory experiments.
However, there are some limitations when using 2-bromo-N,N-dimethylprop-2-enamidedimethylprop-2-enamide in laboratory experiments. It is a volatile compound, which can make it difficult to work with. Furthermore, it is a highly reactive compound, which can make it difficult to control the reaction conditions.
Orientations Futures
The use of 2-bromo-N,N-dimethylprop-2-enamidedimethylprop-2-enamide in the synthesis of various organic compounds and pharmaceuticals is expected to continue to grow in the future. It is also expected to be used in the synthesis of various polymers and dyes. Furthermore, it is expected to be used in the synthesis of various agrochemicals and other industrial products. Additionally, 2-bromo-N,N-dimethylprop-2-enamidedimethylprop-2-enamide is expected to be used in the development of new catalysts and reagents for organic synthesis. Finally, it is expected to be used in the development of new drugs and drug delivery systems.
Méthodes De Synthèse
2-Bromo-N,N-dimethylprop-2-enamide is synthesized through a two-step reaction. The first step involves the reaction of 2-bromoacetamide with dimethylformamide in the presence of a base. This reaction results in the formation of 2-bromo-N,N-dimethylprop-2-enamidedimethylprop-2-enamide and dimethylamine. The second step involves the reaction of 2-bromo-N,N-dimethylprop-2-enamidedimethylprop-2-enamide and dimethylamine in the presence of an acid, such as hydrochloric acid. This reaction results in the formation of 2-bromo-N,N-dimethylprop-2-enamidedimethylprop-2-enamide and dimethylamine hydrochloride.
Propriétés
IUPAC Name |
2-bromo-N,N-dimethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO/c1-4(6)5(8)7(2)3/h1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGAAMQFKFDZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B6599262.png)



![3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B6599282.png)
![2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one](/img/structure/B6599289.png)


![phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate](/img/structure/B6599314.png)


![2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide](/img/structure/B6599349.png)

